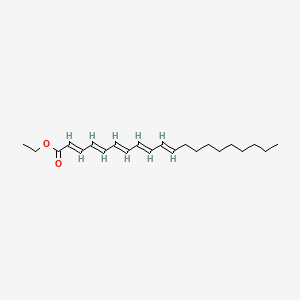

Eicosapentaenoic acid,ethyl ester

Description

BenchChem offers high-quality Eicosapentaenoic acid,ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eicosapentaenoic acid,ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

73310-10-8; 86227-47-6 |

|---|---|

Molecular Formula |

C22H34O2 |

Molecular Weight |

330.512 |

IUPAC Name |

ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-21H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+ |

InChI Key |

DTEMJWLYSQBXEL-MBFZXKRTSA-N |

SMILES |

CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Eicosapentaenoic Acid Ethyl Ester: A Deep Dive into its Mechanism of Action in Endothelial Cells

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide explores the multifaceted mechanism of action of eicosapentaenoic acid ethyl ester (EPA-EE) within endothelial cells. The following sections dissect the intricate signaling pathways, summarize key quantitative findings, and provide detailed experimental methodologies to facilitate further research and development in cardiovascular therapeutics.

Core Mechanisms of EPA-EE in Endothelial Cells

Eicosapentaenoic acid (EPA), delivered as its stable ethyl ester, exerts a range of beneficial effects on the endothelium, the critical interface between circulating blood and the vascular wall. These actions collectively contribute to the maintenance of vascular homeostasis and the prevention of atherosclerotic processes. The primary mechanisms include potent anti-inflammatory effects, enhancement of nitric oxide (NO) bioavailability, reduction of oxidative stress, and modulation of endothelial cell membrane characteristics.

Anti-Inflammatory Effects

EPA-EE mitigates endothelial inflammation through several key pathways. A central mechanism involves the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[1][2] By suppressing NF-κB activation, EPA reduces the expression of downstream targets, including adhesion molecules and pro-inflammatory cytokines.[1][2][3] EPA and its metabolites, such as 18-HEPE and 17,18-EEQ, have been shown to decrease the expression of inflammatory genes induced by tumor necrosis factor-alpha (TNFα), thereby inhibiting the adhesion of monocytes to endothelial cells.[4] Furthermore, EPA treatment has been observed to decrease the expression of connexin 43 (Cx43), a gap junction protein whose expression is elevated during inflammatory responses.[1]

Enhancement of Nitric Oxide Bioavailability and Endothelial Function

EPA-EE plays a crucial role in improving endothelial function by augmenting the bioavailability of nitric oxide (NO), a key vasodilator and anti-atherogenic molecule.[5][[“]] EPA enhances the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production.[[“]] It achieves this by improving eNOS coupling efficiency, which increases the ratio of NO to the detrimental superoxide (B77818) radical, peroxynitrite (ONOO-).[5][7][8] This action is independent of changes in total eNOS protein expression.[5][8] Additionally, EPA increases the expression of dimethylarginine dimethylaminohydrolase-1 (DDAH-1), an enzyme that degrades endogenous inhibitors of eNOS.[5][9] EPA has also been shown to modulate the PI3-K/Akt/eNOS pathway, contributing to its pro-angiogenic and anti-ischemic effects.[3][10]

Reduction of Oxidative Stress

EPA-EE fortifies endothelial cells against oxidative stress by upregulating the expression of several cytoprotective and antioxidant proteins.[3][5] A key pathway involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[5][11] Translocation of Nrf2 to the nucleus leads to the increased expression of genes containing the antioxidant response element (ARE), including heme oxygenase-1 (HMOX-1), NAD(P)H quinone dehydrogenase 1 (NQO1), thioredoxin (TXN), and peroxiredoxin 2 (PRDX2).[5][11] HMOX-1, in particular, confers significant vascular protection through both NO-dependent and independent mechanisms.[5]

Modulation of Endothelial Cell Membrane Properties

As a polyunsaturated fatty acid, EPA incorporates into the phospholipid bilayer of endothelial cell membranes, altering their physical properties.[12][13] This incorporation can influence membrane fluidity and the formation of lipid rafts, which are specialized microdomains rich in cholesterol and signaling proteins.[12][14] By modifying the membrane environment, EPA can modulate the function of membrane-bound proteins, including receptors and enzymes, thereby influencing intracellular signaling cascades.[13][15] Specifically, EPA has been shown to reduce cholesterol domain formation in model membranes.[14]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of EPA on endothelial cells.

Table 1: Effects of EPA on Inflammatory Markers in Endothelial Cells

| Parameter | Cell Type | Treatment Conditions | Fold Change / Percentage Change | Reference |

| sICAM-1 Release | HUVECs | IL-6 (12 ng/mL) for 2h, then EPA (40 µM) for 24h | 39% reduction vs. IL-6 alone | [16] |

| Inflammatory Gene Expression (TNFα-induced) | Endothelial Cells | 18-HEPE or 17,18-EEQ | Decreased expression | [4] |

| Connexin 43 (Cx43) Expression | Mouse Endothelial Cells (bEnd.3) | 30 µM EPA for 48h | Significant decrease (p<0.05) | [1] |

| MCP-1, IL-6, IL-8 Gene Expression (VEGF-induced) | HUVECs | EPA | Suppression | [2] |

Table 2: Effects of EPA on Nitric Oxide Bioavailability and Related Proteins

| Parameter | Cell Type | Treatment Conditions | Fold Change / Percentage Change | Reference |

| [NO]/[Peroxynitrite] Release Ratio | Human ECs | Pre-treated with EPA, then IL-6 challenge | Increased ratio (p<0.05) | [5][9] |

| Heme Oxygenase-1 (HMOX-1) Expression | Human ECs | Pre-treated with EPA, then IL-6 challenge | 1.2-fold increase vs. IL-6 alone | [9] |

| Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) Expression | Human ECs | Pre-treated with EPA, then IL-6 challenge | 1.1-fold increase vs. IL-6 alone | [9] |

| NO Release | HUVECs | EPA (10 µM) | 18% increase vs. control | [17] |

| Peroxynitrite (ONOO-) Release | HUVECs | EPA (10 µM) | 13% reduction vs. control | [17] |

Table 3: Effects of EPA on Oxidative Stress-Related Proteins

| Parameter | Cell Type | Treatment Conditions | Fold Change / Percentage Change | Reference |

| HMOX-1 and NQO1 Transcription | T cells and Endothelial Cells | EPA treatment | Increased transcription | [11] |

| Cytoprotective Protein Expression (PRDX2, NQO1, TXN, PARK7) | Human ECs | EPA treatment | Increased expression | [5] |

Table 4: Effects of EPA on Endothelial Cell Fatty Acid Composition and Membrane Properties

| Parameter | Cell Type / Model | Treatment Conditions | Fold Change / Percentage Change | Reference |

| EPA/AA Ratio | HUVECs | IL-6 challenge, then EPA (40 µM) for 24h | >20-fold increase vs. IL-6 alone | [16] |

| Total Cholesterol Content | Aortic EC Plasma Membranes | EPA treatment | 15.9% decrease | [12] |

| Unsaturation Index | Aortic EC Plasma Membranes | EPA treatment | 35.7% increase | [12] |

| Cholesterol Domain Levels | Model Membranes | EPA (1:30 T/P mole ratio) | 65.5% reduction | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Endothelial Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and mouse brain microvascular endothelial cells (bEnd.3) are commonly used.[1][2][16]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for bEnd.3, specific endothelial cell growth media for HUVECs) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

-

EPA Treatment: Eicosapentaenoic acid is typically dissolved in ethanol (B145695) or DMSO to create a stock solution. The final concentration in the cell culture medium is usually in the micromolar range (e.g., 30-40 µM). A vehicle control (ethanol or DMSO alone) is run in parallel.[1][16]

-

Inflammatory Challenge: To induce an inflammatory state, cells are often treated with cytokines like Interleukin-6 (IL-6) or Tumor Necrosis Factor-alpha (TNFα) at specified concentrations and durations before or concurrently with EPA treatment.[2][5][16]

Western Blotting for Protein Expression Analysis

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., Cx43, HMOX-1, eNOS) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control protein such as β-actin or GAPDH.[1]

Measurement of Nitric Oxide and Peroxynitrite

-

Nanosensors: Porphyrinic nanosensors are used for real-time monitoring of NO and peroxynitrite release from endothelial cells.

-

Cell Stimulation: Endothelial cells are stimulated with a calcium ionophore to induce eNOS activation.

-

Data Acquisition: The nanosensors detect the electrochemical signals generated by NO and peroxynitrite, allowing for the quantification of their release kinetics. The ratio of [NO]/[peroxynitrite] is calculated as an indicator of eNOS coupling.[5][17]

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction: Total RNA is isolated from treated endothelial cells using a commercial RNA extraction kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction is performed using a thermal cycler with a reaction mixture containing the cDNA template, specific forward and reverse primers for the target genes (e.g., MCP-1, IL-6, IL-8), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH) used for normalization.[2]

Cell Adhesion Assay

-

Endothelial Cell Monolayer: Endothelial cells are grown to confluence in multi-well plates.

-

Monocyte Labeling: Monocytes (e.g., U937 cells) are labeled with a fluorescent dye.

-

Co-culture: The labeled monocytes are added to the endothelial cell monolayer and incubated for a specific period.

-

Washing and Quantification: Non-adherent monocytes are removed by washing. The number of adherent monocytes is quantified by measuring the fluorescence intensity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

References

- 1. scholarworks.gvsu.edu [scholarworks.gvsu.edu]

- 2. mdpi.com [mdpi.com]

- 3. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic profiling of murine plasma reveals eicosapentaenoic acid metabolites protecting against endothelial activation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. consensus.app [consensus.app]

- 7. A Critical Review of Icosapent Ethyl in Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Eicosapentaenoic Acid Improves Endothelial Nitric Oxide Bioavailability Via Changes in Protein Expression During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Emerging Pathways of Action of Eicosapentaenoic Acid (EPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of eicosapentaenoic acid and docosahexaenoic acid on plasma membrane fluidity of aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical results and mechanism of action of icosapent ethyl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 15. ahajournals.org [ahajournals.org]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

Eicosapentaenoic Acid Ethyl Ester: A Deep Dive into its Biochemical Mechanisms of Action

Introduction: Eicosapentaenoic acid ethyl ester (EPA-EE), a stable form of the omega-3 fatty acid EPA, is the active moiety in several prescription medications. Its primary clinical indication is in the management of severe hypertriglyceridemia. Beyond its well-documented lipid-lowering effects, EPA-EE exerts a wide range of biochemical and cellular actions that contribute to its cardiovascular benefits. This technical guide provides an in-depth exploration of the core biochemical pathways modulated by EPA-EE, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms of action.

Modulation of Lipid Metabolism

EPA-EE's most prominent effect is the reduction of serum triglycerides. This is achieved through a multi-faceted mechanism that involves the regulation of genes and enzymes involved in lipid synthesis and breakdown.

1.1. Inhibition of Triglyceride Synthesis:

EPA-EE decreases the synthesis of triglycerides in the liver. It achieves this by reducing the availability of fatty acids for triglyceride production and by downregulating key enzymes in the synthetic pathway. Specifically, EPA acts as a poor substrate for diacylglycerol O-acyltransferase (DGAT) and phosphatidic acid phosphohydrolase (PAP), enzymes crucial for the final steps of triglyceride and phosphatidylcholine synthesis.

1.2. Enhancement of Fatty Acid Oxidation:

EPA-EE promotes the breakdown of fatty acids for energy production through β-oxidation in the mitochondria and peroxisomes. This is mediated by the activation of peroxisome proliferator-activated receptor alpha (PPARα). The activation of PPARα leads to the upregulation of genes encoding for proteins involved in fatty acid transport and oxidation, such as carnitine palmitoyltransferase (CPT).

1.3. Regulation of Lipoprotein Metabolism:

EPA-EE influences the metabolism of lipoproteins, particularly very-low-density lipoproteins (VLDL). By reducing the hepatic synthesis of triglycerides, EPA-EE leads to a decrease in the assembly and secretion of VLDL particles. Furthermore, EPA-EE enhances the clearance of triglyceride-rich lipoproteins from the circulation by increasing the activity of lipoprotein lipase (B570770) (LPL).

Quantitative Data on Lipid Metabolism:

| Parameter | Effect of EPA-EE | Fold Change / Percentage Change | Key Proteins/Genes Involved |

| Hepatic Triglyceride Synthesis | Decrease | Varies by study; significant reduction | DGAT, PAP |

| Fatty Acid Oxidation | Increase | - | PPARα, CPT |

| VLDL Secretion | Decrease | - | - |

| Lipoprotein Lipase (LPL) Activity | Increase | - | LPL |

Experimental Protocol: Quantifying Hepatic Triglyceride Synthesis

A common method to assess hepatic triglyceride synthesis involves the use of radiolabeled precursors, such as [³H]glycerol or [¹⁴C]oleate.

-

Cell Culture: Primary hepatocytes or a relevant liver cell line (e.g., HepG2) are cultured in appropriate media.

-

Treatment: Cells are treated with various concentrations of EPA-EE or a vehicle control for a specified period (e.g., 24 hours).

-

Radiolabeling: Following treatment, the cells are incubated with a radiolabeled precursor for a defined time (e.g., 2-4 hours).

-

Lipid Extraction: Cellular lipids are extracted using a method such as the Bligh and Dyer technique.

-

Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to isolate the triglyceride fraction.

-

Scintillation Counting: The radioactivity incorporated into the triglyceride fraction is quantified using a scintillation counter.

-

Data Analysis: The amount of radioactivity is normalized to the total cellular protein content to determine the rate of triglyceride synthesis.

Caption: Workflow for measuring hepatic triglyceride synthesis.

Anti-inflammatory Pathways

Chronic inflammation is a key contributor to the development and progression of atherosclerosis and other cardiovascular diseases. EPA-EE exerts potent anti-inflammatory effects through multiple mechanisms.

2.1. Modulation of Eicosanoid Synthesis:

EPA competes with arachidonic acid (AA) for incorporation into cell membranes and for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The metabolism of AA produces pro-inflammatory eicosanoids, such as prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4). In contrast, the metabolism of EPA produces less inflammatory eicosanoids, such as prostaglandin E3 (PGE3) and leukotriene B5 (LTB5).

2.2. Inhibition of Pro-inflammatory Signaling Pathways:

EPA and its metabolites can suppress the activation of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB). NF-κB controls the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB by EPA-EE is thought to be mediated, in part, through the activation of PPARγ.

2.3. Production of Specialized Pro-resolving Mediators (SPMs):

EPA is a precursor to a class of lipid mediators known as resolvins of the E-series (e.g., resolvin E1 and E2). These SPMs play a crucial role in the active resolution of inflammation by promoting the clearance of inflammatory debris and restoring tissue homeostasis.

The Cellular Anti-Inflammatory Mechanisms of Eicosapentaenoic Acid Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoic acid ethyl ester (EPA-EE), a highly purified prescription form of the omega-3 fatty acid eicosapentaenoic acid, has demonstrated significant cardiovascular risk reduction benefits.[1] Beyond its well-established triglyceride-lowering effects, a growing body of evidence highlights its potent anti-inflammatory properties at a cellular level.[2] This technical guide provides an in-depth exploration of the cellular effects of EPA-EE on key inflammatory markers, detailing the underlying signaling pathways and experimental methodologies used to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Quantitative Effects on Inflammatory Markers

Clinical and preclinical studies have consistently demonstrated the ability of eicosapentaenoic acid ethyl ester (marketed as Icosapent Ethyl) to modulate a range of inflammatory biomarkers. The following tables summarize the quantitative data from key clinical trials and in vitro studies.

Table 1: Clinical Trial Data on Inflammatory Markers

| Marker | Study | Dosage | Change from Baseline (Placebo-Adjusted Median Percentage) | p-value | Reference |

| hsCRP | MARINE | 4 g/day | -36% | < 0.01 | [3] |

| ANCHOR | 4 g/day | -22% | < 0.001 | [3] | |

| ANCHOR (hsCRP ≥2.0 mg/L) | 4 g/day | -17.9% | 0.0213 | [4] | |

| Oxidized LDL | ANCHOR | 4 g/day | -13% | < 0.0001 | [3] |

| ANCHOR (hsCRP ≥2.0 mg/L) | 4 g/day | -13.7% | 0.0020 | [4] | |

| Lp-PLA2 | MARINE | 4 g/day | -14% | < 0.001 | [3] |

| ANCHOR | 4 g/day | -19% | < 0.0001 | [3] | |

| ANCHOR (hsCRP ≥2.0 mg/L) | 4 g/day | -19.6% | < 0.0001 | [4] | |

| Interleukin-6 (IL-6) | MARINE & ANCHOR | 4 g/day | No significant change | - | [3] |

| ICAM-1 | MARINE & ANCHOR | 4 g/day | No significant change | - | [3] |

| Apolipoprotein C-III | ANCHOR (hsCRP ≥2.0 mg/L) | 4 g/day | -16% | < 0.0001 | [4] |

Table 2: In Vitro Data on Inflammatory Cytokine Secretion

| Cell Type | Inflammatory Stimulus | EPA Concentration | Cytokine | Reduction in Secretion | Reference |

| RAW 264.7 Macrophages | ox-LDL | 200 μM | IL-1β, IL-6, TNF-α | Significant reduction | [5] |

| RAW 264.7 Macrophages | LPS | Not specified | IL-6 | 69-76% | [6] |

| THP-1 derived Macrophages | LPS (0.1 µg/ml) | Not specified | IL-1β, IL-6, TNF-α | Significant reduction | [7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | IL-6 (12 ng/mL) | Not specified | sICAM-1, TNF-α | Significant reduction | [8][9] |

Key Signaling Pathways Modulated by EPA-EE

Eicosapentaenoic acid exerts its anti-inflammatory effects through the modulation of several key intracellular signaling pathways. These include the inhibition of the pro-inflammatory NF-κB pathway, the activation of the anti-inflammatory PPAR-γ pathway, and the suppression of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules.[10] EPA has been shown to inhibit NF-κB activation through multiple mechanisms.[7][11] By incorporating into cell membranes, EPA can alter the composition and organization of lipid rafts, which can disrupt pro-inflammatory receptor signaling, such as that mediated by Toll-like receptor 4 (TLR4).[11] This disruption leads to reduced downstream activation of the NF-κB pathway.[11] Furthermore, studies have demonstrated that EPA can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and the subsequent transcription of inflammatory genes.[12]

Activation of the PPAR-γ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[13] Eicosapentaenoic acid is a known natural ligand for PPAR-γ.[14] Upon activation by EPA, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[14] This binding can trans-repress the activity of pro-inflammatory transcription factors like NF-κB.[12] Additionally, PPAR-γ activation upregulates the expression of genes involved in lipid synthesis and storage, which can indirectly modulate inflammatory responses.[13]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[15] EPA has been shown to inhibit the activation of the NLRP3 inflammasome.[5][15] This inhibitory effect is mediated, at least in part, through G protein-coupled receptors GPR40 and GPR120.[15] Activation of these receptors by EPA can suppress the signaling cascade that leads to NLRP3 inflammasome assembly and subsequent caspase-1 activation, which is required for the cleavage of pro-IL-1β and pro-IL-18 into their active forms.[15][16]

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed in the cited research to investigate the cellular effects of EPA-EE on inflammatory markers.

Cell Culture and Treatment

-

Cell Lines:

-

Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[18]

-

EPA-EE Treatment: Eicosapentaenoic acid ethyl ester is typically dissolved in a vehicle such as ethanol (B145695) or DMSO before being added to the cell culture media at various concentrations (e.g., 50-200 μM) for specific incubation periods (e.g., 24-48 hours).[5][18]

-

Inflammatory Stimulation: To induce an inflammatory response, cells are often treated with agents such as:

Measurement of Inflammatory Markers

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a standard method for quantifying the concentration of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) in cell culture supernatants.[15]

-

Quantitative Real-Time PCR (qPCR): Used to measure the mRNA expression levels of inflammatory genes within the cells.[13]

-

Western Blotting: This technique is employed to detect and quantify the protein levels of key signaling molecules (e.g., NF-κB subunits, IκBα, PPAR-γ, NLRP3 components) in cell lysates.[15][19]

Signaling Pathway Analysis

-

Electrophoretic Mobility Shift Assay (EMSA): This assay is used to determine the DNA-binding activity of transcription factors like NF-κB.[17]

-

Reporter Gene Assays: These assays utilize a plasmid containing a reporter gene (e.g., luciferase) under the control of a specific response element (e.g., PPRE for PPAR-γ) to measure the transcriptional activity of a pathway.[14]

-

Immunofluorescence Microscopy: This imaging technique is used to visualize the subcellular localization of proteins, such as the translocation of NF-κB from the cytoplasm to the nucleus.[20]

Conclusion

Eicosapentaenoic acid ethyl ester exhibits a multi-faceted anti-inflammatory profile at the cellular level. Its ability to concurrently inhibit the pro-inflammatory NF-κB pathway and NLRP3 inflammasome, while activating the anti-inflammatory PPAR-γ pathway, provides a strong mechanistic basis for its observed clinical benefits in reducing cardiovascular events. The experimental protocols outlined in this guide offer a framework for further investigation into the pleiotropic effects of EPA-EE. A deeper understanding of these cellular mechanisms will continue to inform the development of targeted therapies for inflammatory diseases.

References

- 1. Spotlight on Icosapent Ethyl for Cardiovascular Risk Reduction: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Icosapent ethyl, a pure ethyl ester of eicosapentaenoic acid: effects on circulating markers of inflammation from the MARINE and ANCHOR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Highly Purified Eicosapentaenoic Acid Alleviates the Inflammatory Response and Oxidative Stress in Macrophages during Atherosclerosis via the miR-1a-3p/sFRP1/Wnt/PCP-JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EPA and DHA exposure alters the inflammatory response but not the surface expression of toll-like receptor 4 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. Eicosapentaenoic Acid Improves Endothelial Nitric Oxide Bioavailability Via Changes in Protein Expression During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Icosapent ethyl–induced lipoprotein remodeling and its impact on cardiovascular disease risk markers in normolipidemic individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EPA inhibits the inhibitor of κBα (IκBα)/NF-κB/muscle RING finger 1 pathway in C2C12 myotubes in a PPARγ-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PPARgamma1 as a molecular target of eicosapentaenoic acid in human colon cancer (HT-29) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Eicosapentaenoic acid prevents inflammation induced by acute cerebral infarction through inhibition of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fish oil decreases macrophage tumor necrosis factor gene transcription by altering the NF kappa B activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Protective Effects of Eicosapentaenoic Acid for Stress-induced Accelerated Senescence in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Eicosapentaenoic Acid (EPA) Induced Macrophages Activation through GPR120-Mediated Raf-ERK1/2-IKKβ-NF-κB p65 Signaling Pathways [mdpi.com]

- 20. Eicosapentaenoic Acid (EPA) Induced Macrophages Activation through GPR120-Mediated Raf-ERK1/2-IKKβ-NF-κB p65 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Eicosapentaenoic Acid Esters of Hydroxy Fatty Acids: Potent Activators of the Nrf2 Antioxidant Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential, particularly those derived from omega-3 fatty acids like eicosapentaenoic acid (EPA). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of a specific subgroup, the eicosapentaenoic acid esters of hydroxy fatty acids (EPA-HFAs). These molecules have been identified as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant defenses. This document details the chemical and potential enzymatic synthesis of these compounds, presents quantitative data on their biological activities, and provides in-depth experimental protocols for their study. Visualizations of key pathways and workflows are included to facilitate understanding.

Discovery and Biological Significance

FAHFAs were first identified as a novel class of lipids with anti-inflammatory and anti-diabetic properties.[1][2] Subsequent research has focused on the unique biological activities of different FAHFA families. A significant discovery was the identification of EPA esters of 12-hydroxy stearic acid (12-HSA) and 12-hydroxy oleic acid (12-HOA) as potent and less cytotoxic activators of the Nrf2 pathway compared to their parent fatty acids.[1][2][3]

The activation of the Nrf2 pathway is a key mechanism for cellular protection against oxidative stress.[4] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] Upon encountering electrophilic or oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes, including antioxidant enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1), glutamate-cysteine ligase modifier subunit (GCLM), and heme oxygenase-1 (HO-1).[1][2] The discovery that EPA-HFAs can induce this pathway highlights their potential as therapeutic agents for conditions associated with oxidative stress.[1]

Synthesis of EPA-HFA Esters

The generation of EPA-HFAs for research and potential therapeutic use can be achieved through both chemical and enzymatic synthesis routes.

Chemical Synthesis

A common method for the chemical synthesis of EPA-HFAs, such as 12-eicosapentaenoic acid hydroxy stearic acid (12-EPAHSA) and 12-eicosapentaenoic acid hydroxy oleic acid (12-EPAHOA), involves the direct coupling of EPA with the methyl ester of the corresponding hydroxy fatty acid, followed by mild alkali hydrolysis.[1]

Detailed Protocol: A general procedure for the synthesis of 12-EPAHSA and 12-EPAHOA is provided in the Experimental Protocols section. The purification of the final product is typically achieved through column chromatography, and characterization is performed using techniques such as 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.[1]

Potential Enzymatic Synthesis

While chemical synthesis is effective for producing these compounds in a laboratory setting, enzymatic synthesis offers a more sustainable and potentially regioselective alternative. Lipases are enzymes that can catalyze esterification reactions and have been successfully used to synthesize various fatty acid esters, including those of EPA and DHA.[5][6][7][8] The use of a lipase (B570770), such as Candida antarctica lipase B (CALB), could facilitate the direct esterification of EPA with a hydroxy fatty acid.

This approach is advantageous due to milder reaction conditions and reduced generation of byproducts. Further research is needed to optimize enzymatic protocols for the specific synthesis of EPA-HFAs.

Biological Activity and Mechanism of Action

The primary biological activity of interest for EPA-HFAs is their ability to activate the Nrf2 signaling pathway, leading to an enhanced antioxidant response.

Nrf2 Activation and Antioxidant Gene Expression

Studies have shown that EPA-HFAs, particularly 12-EPAHSA, are potent activators of Nrf2.[1][3] This activation leads to the translocation of Nrf2 to the nucleus and the subsequent upregulation of Nrf2-dependent antioxidant enzyme genes.[1][2]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data regarding the cytotoxicity and Nrf2-activating potential of select EPA-HFAs.

Table 1: Cytotoxicity of FAHFAs and Parent Fatty Acids

| Compound | Cell Line | IC50 (µM)[1] |

| 12-EPAHSA | C3A | 415 ± 2.5 |

| 12-EPAHOA | C3A | 358 ± 2.5 |

| EPA | C3A | 117 ± 2.5 |

| 12-HSA | C3A | 161 ± 2.7 |

Data are presented as mean ± SD (n=6). C3A is a human hepatoma cell line.

Table 2: Nrf2-Activating Potential of EPA-HFAs

| Compound (Concentration) | Assay | Result |

| 12-EPAHSA (25 µM) | Nrf2 Reporter Gene Assay | ~2.5-fold increase in luciferase activity[1] |

| 12-EPAHOA (25 µM) | Nrf2 Reporter Gene Assay | ~2.0-fold increase in luciferase activity[1] |

| 12-EPAHSA (25 µM) | Nuclear Nrf2 Protein Expression | Significant increase compared to control[1] |

Table 3: Upregulation of Nrf2-Dependent Antioxidant Genes by 12-EPAHSA

| Gene | Fold Change (at 25 µM 12-EPAHSA)[1] |

| NQO1 | ~3.5 |

| GCLM | ~3.0 |

| GCLC | ~2.5 |

| SOD-1 | ~2.0 |

| HO-1 | ~2.0 |

Gene expression was measured by RT-qPCR in C3A cells treated with 12-EPAHSA for 24 hours.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Chemical Synthesis of 12-EPAHSA

Materials:

-

12-hydroxystearic acid methyl ester (12-HSA-OMe)

-

Eicosapentaenoic acid (EPA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dry dichloromethane (B109758) (CH2Cl2)

-

0.5 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Lithium hydroxide (B78521) (LiOH)

-

Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

-

Dissolve 12-HSA-OMe (e.g., 200 mg, 0.63 mmol) in dry CH2Cl2 (15 mL) in a round-bottom flask under a nitrogen atmosphere.[1]

-

Cool the solution to 0°C in an ice bath.[1]

-

Add DMAP (0.5 eq) and DCC (2.5 eq) to the solution.[1]

-

Slowly add EPA (1.3 eq) to the reaction mixture.[1]

-

Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.[1]

-

After 24 hours, dilute the reaction mixture with CH2Cl2 and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO3, and saturated NaCl.[1]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

The resulting crude EPA-HSA methyl ester is then subjected to mild alkali hydrolysis (e.g., using LiOH in a mixture of THF, ethanol, and water) to yield the final product, 12-EPAHSA.

-

Purify the final product by silica (B1680970) gel column chromatography.

-

Characterize the purified product by 1H-NMR, 13C-NMR, and HRMS to confirm its structure and purity.[1]

Nrf2 Reporter Gene Assay

Principle: This assay utilizes a cell line (e.g., HepG2 or HEK293) stably transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 by a test compound leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

ARE-luciferase reporter cell line

-

Cell culture medium and supplements

-

Test compounds (EPA-HFAs)

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Seed the ARE-luciferase reporter cells in a 96-well white, clear-bottom plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (EPA-HFAs) or a vehicle control.

-

Incubate for a specified period (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) or a co-transfected control reporter (e.g., Renilla luciferase).

-

Express the results as fold induction over the vehicle control.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

Principle: qPCR is used to quantify the expression levels of specific mRNA transcripts, in this case, the target genes of Nrf2.

Materials:

-

Hepatocyte cell line (e.g., C3A)

-

Test compounds (EPA-HFAs)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., NQO1, GCLM, HO-1) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Treat cells with the test compounds or vehicle control for a specified time (e.g., 24 hours).

-

Extract total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Fluorescence Imaging of Lipid Droplet Oxidation

Principle: This assay uses fluorescent dyes that specifically stain lipid droplets and whose fluorescence properties change upon lipid oxidation, allowing for the visualization and quantification of lipid peroxidation.

Materials:

-

Hepatocyte cell line (e.g., C3A)

-

Fatty acid to induce lipid droplet formation (e.g., linoleic acid)

-

Test compounds (EPA-HFAs)

-

Fluorescent lipid droplet stain (e.g., BODIPY™ 581/591 C11)

-

Fluorescence microscope

Procedure:

-

Seed cells on a glass-bottom dish or chamber slide.

-

Treat the cells with a fatty acid to induce the formation of lipid droplets.

-

Co-treat the cells with the test compounds or vehicle control.

-

Stain the cells with a fluorescent lipid droplet dye that is sensitive to oxidation.

-

Acquire fluorescence images using a fluorescence microscope with appropriate filter sets to detect both the reduced and oxidized forms of the dye.

-

Quantify the fluorescence intensity of the oxidized probe relative to the total lipid droplet area to determine the extent of lipid droplet oxidation.

In Vivo Studies and Future Directions

While in vitro studies have provided strong evidence for the Nrf2-activating and antioxidant properties of EPA-HFAs, further in vivo research is necessary to fully elucidate their therapeutic potential. Animal models of diseases associated with oxidative stress, such as non-alcoholic fatty liver disease, neurodegenerative diseases, and cardiovascular disease, would be valuable for assessing the efficacy, pharmacokinetics, and metabolism of these compounds.[9][10][11]

Future research should also focus on:

-

Optimizing enzymatic synthesis methods for large-scale production.

-

Investigating the structure-activity relationships of a broader range of EPA-HFAs and other omega-3 FAHFAs.

-

Elucidating the precise mechanisms of their interaction with the Keap1-Nrf2 system.

-

Exploring their potential synergistic effects with other therapeutic agents.

Conclusion

The discovery of eicosapentaenoic acid esters of hydroxy fatty acids as potent activators of the Nrf2 antioxidant pathway opens up new avenues for the development of therapeutics targeting oxidative stress-related diseases. Their chemical and potential enzymatic synthesis provides a means to produce these compounds for further investigation. The in-depth protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of lipid biology, pharmacology, and drug discovery to explore the full therapeutic potential of this novel class of bioactive lipids.

References

- 1. Discovery of Eicosapentaenoic Acid Esters of Hydroxy Fatty Acids as Potent Nrf2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Eicosapentaenoic Acid Esters of Hydroxy Fatty Acids as Potent Nrf2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel n-3 fatty acid oxidation products activate Nrf2 by destabilizing the association between Keap1 and Cullin3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP2602308A2 - Lipase-catalysed esterification of marine oil - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position Starting from Commercial Salmon Oil by Enzymatic Lipase Catalysis under Supercritical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasma fatty acid esters of hydroxy fatty acids and surrogate fatty acid esters of hydroxy fatty acids hydrolysis activity in children with or without obesity and in adults with or without coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Eicosapentaenoic Acid Ethyl Ester: A Deep Dive into its Modulation of Gene Expression

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, and its highly purified ethyl ester form, icosapent ethyl, have garnered significant attention for their therapeutic benefits, particularly in cardiovascular disease management.[1][2] Beyond their effects on lipid profiles, a substantial body of evidence indicates that these molecules exert profound control over cellular function by directly and indirectly modulating gene expression. This technical guide synthesizes the current understanding of the molecular mechanisms through which eicosapentaenoic acid ethyl ester (EPA-EE) orchestrates changes in the transcriptome. It details the key signaling pathways influenced by EPA-EE, presents quantitative data on specific gene targets, and provides standardized protocols for investigating these effects in a laboratory setting. The primary focus is on the interplay between EPA-EE and major transcription factors, including Peroxisome Proliferator-Activated Receptors (PPARs), Nuclear Factor-kappa B (NF-κB), Sterol Regulatory Element-Binding Protein-1 (SREBP-1), and Nuclear factor erythroid 2-related factor 2 (Nrf2), which collectively govern critical cellular processes such as inflammation, lipid metabolism, and oxidative stress.

Core Mechanisms of Gene Expression Modulation by EPA-EE

EPA-EE influences gene expression primarily by interacting with and modulating the activity of key transcription factors. These nuclear proteins bind to specific DNA sequences in the promoter or enhancer regions of target genes, thereby controlling the rate of transcription. The principal pathways affected by EPA are detailed below.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

EPA and its metabolites are natural ligands for PPARs, a family of nuclear receptors that play a central role in lipid and glucose homeostasis.[3] Upon activation by EPA, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[4]

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism (e.g., liver, heart), PPARα activation by EPA upregulates genes involved in fatty acid uptake and β-oxidation, such as Carnitine Palmitoyltransferase I (CPT-I).[5] This contributes to the triglyceride-lowering effect of EPA-EE.[6] Some studies suggest that oxidized EPA is a particularly potent activator of PPARα.[7]

-

PPARγ Activation: While some reports indicate minimal effects on PPARγ, others show that EPA can activate this receptor, which is crucial for adipogenesis and insulin (B600854) sensitivity.[8][9][10] EPA-induced PPARγ activation can lead to the upregulation of genes involved in lipid synthesis and storage in specific cell types, such as meibomian gland epithelial cells.[9][10] It has also been shown to mediate the anti-inflammatory effects of EPA by inhibiting the NF-κB pathway.[11]

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB (typically a p50/p65 heterodimer) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription.

EPA has been shown to potently suppress NF-κB activation.[12] It achieves this by preventing the phosphorylation and degradation of IκBα.[11][12] By stabilizing the IκBα/NF-κB complex in the cytoplasm, EPA effectively blocks the transcription of NF-κB target genes like Tumor Necrosis Factor-alpha (TNF-α), thereby exerting a powerful anti-inflammatory effect.[12][13]

Sterol Regulatory Element-Binding Protein-1 (SREBP-1) Signaling

SREBP-1, particularly the SREBP-1c isoform, is a master transcriptional regulator of lipogenesis, promoting the synthesis of fatty acids and triglycerides. SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. Upon stimulation (e.g., by insulin), they are transported to the Golgi apparatus, where they are cleaved to release the mature, active N-terminal domain. This active fragment then enters the nucleus to activate the transcription of lipogenic genes.

EPA effectively suppresses the SREBP-1c pathway.[14] It has been shown to decrease the gene expression of Srebf1 and inhibit the proteolytic cleavage and nuclear translocation of the SREBP-1c protein.[6][14] This leads to the downregulation of SREBP-1c target genes, such as fatty acid synthase (FAS) and stearoyl-CoA desaturase (SCD), contributing to reduced hepatic fat accumulation.[5][14]

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is held in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress or activators like EPA, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Studies have shown that EPA esters can act as potent activators of Nrf2.[15] This activation leads to increased nuclear accumulation of Nrf2 and subsequent upregulation of Nrf2-dependent antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][15] This mechanism is a key contributor to the antioxidant and anti-inflammatory properties of EPA-EE.[1]

Quantitative Summary of Gene Expression Changes

The modulatory effects of EPA-EE result in significant changes in the expression levels of numerous genes. The following tables summarize key findings from various in vitro and in vivo studies.

Table 1: Modulation of Genes Involved in Inflammation

| Gene | Cell Type/Model | EPA-EE Concentration/Dose | Change in Expression | Reference |

| TNF-α | Human THP-1 Monocytes | 50-100 µM | ↓ Significantly Decreased | [12] |

| IL-6 | Human THP-1 Macrophages | 75 µM | ↓ Decreased | [16] |

| VCAM-1 | Human Endothelial Cells | - | ↓ Reduced Expression | [1] |

| CD69, IL2RA | Human CD4+ T Cells | 100 µM | ↓ Downregulated | [17] |

| PON2 | Patients with T2DM | 2 g/day | ↑ Significantly Increased (p=0.027) | [18][19] |

| HMOX1 (HO-1) | Human Endothelial Cells | - | ↑ 1.2-fold Increase | [1][20] |

| NQO1 | Human CD4+ T Cells | 100 µM | ↑ Upregulated | [17] |

| MuRF1 | C2C12 Myotubes | 600 µM | ↓ 3.38-fold Reduction | [11] |

Table 2: Modulation of Genes Involved in Lipid Metabolism

| Gene | Cell Type/Model | EPA-EE Concentration/Dose | Change in Expression | Reference |

| SCD | THP-1 Cells | 100 µM | ↓ Decreased mRNA | [4][8] |

| FADS1, FADS2 | THP-1 Cells | 100 µM | ↓ Decreased mRNA | [4][8] |

| SREBP-1c | HepG2 Cells | - | ↓ Downregulated mRNA | [6] |

| PPARγ | 3T3-L1 Adipocytes | 300 µM | ↓ 53.4% Decrease in mRNA | [21][22] |

| ACC | 3T3-L1 Adipocytes | 300 µM | ↓ 63.7% Decrease in mRNA | [21][22] |

| CPT1A | 3T3-L1 Adipocytes | 300 µM | ↑ Significantly Elevated mRNA | [21][22] |

| LACS, CPT-I, MCAD | Mouse Liver | - | No significant change | [5] |

Detailed Experimental Protocols

Investigating the effects of EPA-EE on gene expression requires standardized and robust methodologies. Below are generalized protocols for key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line relevant to the research question (e.g., THP-1 macrophages for inflammation, HepG2 hepatocytes for lipid metabolism).[6][23]

-

Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Plating: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) to achieve approximately 70-80% confluency at the time of treatment. For suspension cells like THP-1, differentiation into adherent macrophages may be required using phorbol (B1677699) 12-myristate 13-acetate (PMA).[16][24]

-

EPA-EE Preparation: Dissolve EPA-EE in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution. Further dilute in serum-free or low-serum medium to achieve final treatment concentrations (typically 10-100 µM). A vehicle control (medium with solvent only) must be included in all experiments.

-

Treatment: Replace the growth medium with the treatment medium containing the desired concentration of EPA-EE or vehicle control. Incubate for a specified duration (e.g., 6, 12, 24, or 48 hours).[21][25]

RNA Isolation and Quality Control

-

Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture plate using a lysis reagent such as TRIzol or the lysis buffer from a column-based RNA purification kit.

-

RNA Purification: Isolate total RNA according to the manufacturer's protocol. This typically involves phase separation (for TRIzol) or binding to a silica (B1680970) membrane followed by washing and elution (for kits).

-

DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

-

Quantification and Quality Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop), checking for A260/A280 ratios between 1.8 and 2.1. Assess RNA integrity using gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer) to ensure distinct ribosomal RNA peaks and a high RNA Integrity Number (RIN).

Gene Expression Analysis (qPCR)

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 100 ng to 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Primer Design: Design and validate primers specific to the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should span an exon-exon junction to avoid amplification of genomic DNA.

-

qPCR Reaction: Set up the quantitative real-time PCR (qPCR) reaction using a SYBR Green-based master mix, the synthesized cDNA, and gene-specific primers.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene and comparing the treatment group to the vehicle control group.

Conclusion and Future Directions

Eicosapentaenoic acid ethyl ester is a potent modulator of the cellular transcriptome. Its ability to influence gene expression is multifaceted, primarily operating through the regulation of key transcription factors like PPARs, NF-κB, SREBP-1c, and Nrf2. This regulation translates into clinically relevant anti-inflammatory, lipid-modulating, and antioxidant effects. The data clearly demonstrate that EPA-EE downregulates genes promoting inflammation and lipogenesis while upregulating genes involved in fatty acid oxidation and cellular protection.

Future research should focus on elucidating the tissue-specific and context-dependent effects of EPA-EE, as studies have shown that its impact can differ between cell types and in the presence of different metabolic backgrounds.[26] Furthermore, exploring the epigenetic modifications (e.g., DNA methylation, histone acetylation) induced by EPA-EE could provide deeper insights into the long-term changes in gene expression it may confer.[27] A comprehensive understanding of these intricate molecular mechanisms will continue to support the development of EPA-EE as a targeted therapy for a range of metabolic and inflammatory diseases.

References

- 1. Emerging Pathways of Action of Eicosapentaenoic Acid (EPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Are fish oil omega-3 long-chain fatty acids and their derivatives peroxisome proliferator-activated receptor agonists? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Eicosapentaenoic acid improves hepatic steatosis independent of PPARα activation through inhibition of SREBP-1 maturation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidized eicosapentaenoic acids more potently reduce LXRα-induced cellular triacylglycerol via suppression of SREBP-1c, PGC-1β and GPA than its intact form - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidized omega-3 fatty acids in fish oil inhibit leukocyte-endothelial interactions through activation of PPAR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of inflammatory and lipid metabolism genes by eicosapentaenoic acid-rich oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EPA inhibits the inhibitor of κBα (IκBα)/NF-κB/muscle RING finger 1 pathway in C2C12 myotubes in a PPARγ-dependent manner | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 12. Eicosapentaenoic acid prevents LPS-induced TNF-alpha expression by preventing NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fish oil decreases macrophage tumor necrosis factor gene transcription by altering the NF kappa B activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Eicosapentaenoic acid down-regulates expression of the selenoprotein P gene by inhibiting SREBP-1c protein independently of the AMP-activated protein kinase pathway in H4IIEC3 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Eicosapentaenoic Acid Esters of Hydroxy Fatty Acids as Potent Nrf2 Activators [mdpi.com]

- 16. A Study of the Differential Effects of Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) on Gene Expression Profiles of Stimulated Thp-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EPA Induces an Anti-Inflammatory Transcriptome in T Cells, Implicating a Triglyceride-Independent Pathway in Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of Eicosapentaenoic Acid Supplementation on Paraoxonase 2 Gene Expression in Patients with Type 2 Diabetes Mellitus: a Randomized Double-blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Eicosapentaenoic Acid Improves Endothelial Nitric Oxide Bioavailability Via Changes in Protein Expression During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Eicosapentaenoic acid increases lipolysis through up-regulation of the lipolytic gene expression and down-regulation of the adipogenic gene expression in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Eicosapentaenoic acid increases lipolysis through up-regulation of the lipolytic gene expression and down-regulation of the adipogenic gene expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A Study of the Differential Effects of Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) on Gene Expression Profiles of Stimulated Thp-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Differential effects of omega-3 and omega-6 Fatty acids on gene expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. EPA and DHA elicit distinct transcriptional responses to high-fat feeding in skeletal muscle and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Impact of Nutrition and Environmental Epigenetics on Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Eicosapentaenoic Acid (EPA) Ethyl Ester and Cardiovascular Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on eicosapentaenoic acid (EPA) ethyl ester and its impact on cardiovascular health. It delves into the pivotal clinical trials, mechanistic actions, and pharmacokinetic properties of this highly purified omega-3 fatty acid, presenting data in a structured format to facilitate understanding and further research.

Introduction to EPA Ethyl Ester

Eicosapentaenoic acid (EPA) is a long-chain omega-3 polyunsaturated fatty acid that has garnered significant attention for its potential cardiovascular benefits.[1][2] Icosapent ethyl (IPE) is a highly purified, stable ethyl ester of EPA.[3][4][5][6][7] This prescription form of EPA has been the subject of extensive clinical investigation to evaluate its role in reducing cardiovascular risk, particularly in patients with elevated triglycerides despite statin therapy.[6][8][9][10]

Pivotal Clinical Trials

Two landmark clinical trials, REDUCE-IT and JELIS, have provided crucial evidence supporting the cardiovascular benefits of EPA ethyl ester.

The REDUCE-IT Trial

The Reduction of Cardiovascular Events with Icosapent Ethyl–Intervention Trial (REDUCE-IT) was a multicenter, randomized, double-blind, placebo-controlled trial designed to assess the efficacy of icosapent ethyl in reducing ischemic events.[11][12][13][14][15]

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[6][11][12][13]

-

Participants: 8,179 patients aged ≥45 years with established cardiovascular disease or ≥50 years with diabetes and at least one additional cardiovascular risk factor.[6][11][12][16] All patients were on stable statin therapy for at least four weeks.[11][12]

-

Inclusion Criteria: Fasting triglyceride levels between 135 and 499 mg/dL and LDL cholesterol levels between 41 and 100 mg/dL.[11][12][15][16]

-

Intervention: Patients were randomized to receive either 4 grams/day of icosapent ethyl (2 grams twice daily with food) or a matching placebo.[11][12][13][16]

-

Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, or unstable angina.[11][12][16]

-

Follow-up: The median follow-up period was 4.9 years.[10][12][13]

| Characteristic/Outcome | Icosapent Ethyl Group | Placebo Group | Hazard Ratio (95% CI) | P-value | Citation |

| Number of Patients | 4,089 | 4,090 | - | - | [12] |

| Median Baseline Triglycerides (mg/dL) | 216 | 216 | - | - | [12] |

| Median Baseline LDL-C (mg/dL) | 75 | 75 | - | - | [12] |

| Primary Endpoint Event Rate | 17.2% | 22.0% | 0.75 (0.68-0.83) | <0.0001 | [12][16][17] |

| Key Secondary Endpoint Event Rate | 11.2% | 14.8% | 0.74 (0.65-0.83) | <0.001 | |

| Cardiovascular Death | 4.3% | 5.2% | 0.80 (0.66-0.98) | 0.03 | [18] |

| Fatal or Nonfatal Myocardial Infarction | 6.1% | 8.7% | 0.69 (0.58-0.81) | <0.001 | [12] |

| Fatal or Nonfatal Stroke | 2.8% | 3.6% | 0.72 (0.55-0.93) | 0.01 | |

| Urgent or Emergent Revascularization | 5.3% | 7.8% | 0.65 (0.55-0.78) | <0.0001 | [12] |

| Hospitalization for Unstable Angina | 2.1% | 3.1% | 0.68 (0.53-0.87) | 0.002 | |

| Change in Triglycerides at 1 year (mg/dL) | -39.0 | +4.5 | - | - | [12] |

| Change in LDL-C at 1 year (mg/dL) | +2 | +7 | - | - | [12] |

The JELIS Trial

The Japan EPA Lipid Intervention Study (JELIS) was a prospective, randomized, open-label, blinded-endpoint trial that investigated the long-term effects of EPA in hypercholesterolemic patients in Japan.[19][20][21]

-

Study Design: Prospective, randomized, open-label, blinded-endpoint study.[19][20][22]

-

Participants: 18,645 Japanese patients with total cholesterol of 6.5 mmol/L or greater.[19][20][21][22]

-

Intervention: Patients were randomized to receive either 1.8 grams/day of highly purified EPA ethyl ester with a statin (pravastatin 10 mg/day or simvastatin (B1681759) 5 mg/day) or a statin alone.[19][20][21]

-

Primary Endpoint: Any major coronary event, including sudden cardiac death, fatal and non-fatal myocardial infarction, unstable angina, and coronary revascularization.[19][21]

-

Follow-up: The mean follow-up was 4.6 years.[21]

| Characteristic/Outcome | EPA + Statin Group | Statin Alone Group | Hazard Ratio (95% CI) | P-value | Citation |

| Number of Patients | 9,326 | 9,319 | - | - | [21][23] |

| Primary Endpoint Event Rate | 2.8% | 3.5% | 0.81 (0.69-0.95) | 0.011 | [21] |

| Unstable Angina | 0.9% | 1.3% | 0.76 (0.58-0.99) | 0.043 | |

| Non-fatal Coronary Events | 2.1% | 2.8% | 0.81 (0.67-0.97) | 0.026 | |

| Secondary Prevention Subgroup (Major Coronary Events) | 8.7% | 10.7% | 0.81 (0.66-0.99) | 0.048 | [21] |

Mechanisms of Action

The cardiovascular benefits of EPA ethyl ester are believed to extend beyond its triglyceride-lowering effects and involve multiple pathways.[8][24][25]

Lipid and Lipoprotein Metabolism

EPA ethyl ester significantly reduces triglyceride levels.[26][27][28][29][30] The proposed mechanisms include the inhibition of acyl CoA:1,2-diacylglycerol acyltransferase, leading to reduced hepatic synthesis of triglycerides.[27] Studies like the MARINE and ANCHOR trials have demonstrated significant reductions in triglycerides and other lipid parameters in patients with high and very high triglyceride levels.[5][31][32]

Anti-inflammatory and Plaque Stabilization Effects

EPA has been shown to have anti-inflammatory properties.[24][31] It can reduce levels of inflammatory markers such as high-sensitivity C-reactive protein (hsCRP) and lipoprotein-associated phospholipase A2 (Lp-PLA2).[24][31] Furthermore, EPA incorporates into cell membranes and coronary plaques, which may contribute to plaque stabilization and a reduced risk of rupture.[7][8][33]

Endothelial Function and Oxidative Stress

Research suggests that EPA improves endothelial function.[8][28][29][30] In animal models, chronic administration of EPA ethyl ester improved endothelial dysfunction, partly through the direct action of its metabolites on the aorta.[34] EPA has also been shown to inhibit glucose-induced cholesterol crystalline domain formation in membranes due to its antioxidant activity.[31]

Anti-thrombotic Effects

EPA has been shown to reduce platelet aggregation, which can contribute to a lower risk of thrombotic events.[28][29][30][33]

Pharmacokinetics

Following oral administration, EPA ethyl ester is hydrolyzed during digestion to free fatty acid EPA, which is then absorbed.[3] It is not readily detectable in the blood in its ethyl ester form.[3] EPA is incorporated into plasma lipids and red blood cell membranes.[3][4]

Pharmacokinetic studies in healthy subjects have shown that after multiple oral doses of icosapent ethyl, steady-state concentrations of total EPA in plasma are reached by day 14.[3] The elimination half-life of total EPA at steady state is approximately 79 hours.[3][4] Red blood cell concentrations of EPA increase more slowly and do not reach a steady state by day 28.[3][4]

References

- 1. Beneficial effects of eicosapentaenoic acid on the metabolic profile of obese female mice entails upregulation of HEPEs and increased abundance of enteric Akkermansia Muciniphila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news.harvard.edu [news.harvard.edu]

- 3. Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With Icosapent Ethyl in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With Icosapent Ethyl in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bjcardio.co.uk [bjcardio.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Emerging Mechanisms of Cardiovascular Protection for the Omega-3 Fatty Acid Eicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciencedaily.com [sciencedaily.com]

- 10. 2minutemedicine.com [2minutemedicine.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Reduction of Cardiovascular Events With Icosapent Ethyl–Intervention Trial - American College of Cardiology [acc.org]

- 13. Reduction in Revascularization With Icosapent Ethyl: Insights From REDUCE-IT Revascularization Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cardiovascular Risk Reduction with Icosapent Ethyl for Hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hcplive.com [hcplive.com]

- 17. vascepa.com [vascepa.com]

- 18. mdpi.com [mdpi.com]

- 19. revolutionhealth.org [revolutionhealth.org]

- 20. login.medscape.com [login.medscape.com]

- 21. Effects of eicosapentaenoic acid on major coronary events in hypercholesterolaemic patients (JELIS): a randomised open-label, blinded endpoint analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. Japan EPA Lipid Intervention Study - American College of Cardiology [acc.org]

- 24. academic.oup.com [academic.oup.com]

- 25. youtube.com [youtube.com]

- 26. Ethyl EPA and ethyl DHA cause similar and differential changes in plasma lipid concentrations and lipid metabolism in subjects with low-grade chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Uses and benefits of omega-3 ethyl esters in patients with cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. A review of omega-3 ethyl esters for cardiovascular prevention and treatment of increased blood triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. A Review of Omega-3 Ethyl Esters for Cardiovascular Prevention and Treatment of Increased Blood Triglyceride Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Mechanistic insights into cardiovascular protection for omega-3 fatty acids and their bioactive lipid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Effects of icosapent ethyl on lipid and inflammatory parameters in patients with diabetes mellitus-2, residual elevated triglycerides (200–500 mg/dL), and on statin therapy at LDL-C goal: the ANCHOR study - PMC [pmc.ncbi.nlm.nih.gov]

- 33. A Critical Review of Icosapent Ethyl in Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Eicosapentaenoic acid ethyl ester improves endothelial dysfunction in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

preliminary investigation of eicosapentaenoic acid ethyl ester in neuroinflammation

Eicosapentaenoic Acid Ethyl Ester in Neuroinflammation: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Abstract

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative and neurological disorders. Emerging evidence highlights the therapeutic potential of eicosapentaenoic acid ethyl ester (EPA-EE), a stable form of the omega-3 fatty acid EPA, in mitigating the detrimental effects of neuroinflammatory processes. This technical guide provides a preliminary investigation into the mechanisms of action of EPA-EE, summarizing key quantitative findings from preclinical and clinical studies. It details common experimental protocols for evaluating its efficacy and visualizes the core signaling pathways and experimental workflows. The data suggest that EPA-EE exerts its anti-neuroinflammatory effects through multiple pathways, including the modulation of microglial polarization, inhibition of the NLRP3 inflammasome, and reduction of pro-inflammatory mediators. This document serves as a foundational resource for researchers and developers in the field.

Introduction to Neuroinflammation and EPA-EE

Neuroinflammation is the inflammatory response within the brain and spinal cord, primarily mediated by microglia and astrocytes. While a crucial component of the central nervous system's (CNS) defense mechanism, chronic or dysregulated neuroinflammation contributes significantly to neuronal damage and the progression of diseases like Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke.[1][2] Key features of neuroinflammation include the activation of glial cells and the subsequent release of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species.[1]

Eicosapentaenoic acid (EPA) is an omega-3 polyunsaturated fatty acid (PUFA) known for its systemic anti-inflammatory properties.[3][4] Its ethyl ester form, eicosapentaenoic acid ethyl ester (EPA-EE) or icosapent ethyl (IPE), is a highly purified, stable prescription formulation.[3][5][6] This form has been extensively studied for its cardiovascular benefits and is now gaining attention for its potential role in neurology.[7][8] EPA-EE is believed to counteract neuroinflammation by altering the composition of cell membranes, modulating intracellular signaling cascades, and influencing the production of lipid mediators.[3]

Mechanisms of Action of EPA-EE in Neuroinflammation

Preliminary investigations have identified several key pathways through which EPA-EE exerts its anti-inflammatory effects in the CNS.

Modulation of Microglial Polarization

Microglia, the resident immune cells of the CNS, can adopt different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.[9][10] In pathological conditions, a shift towards the M1 state perpetuates neuroinflammation. Studies have shown that EPA supplementation can reverse the trend of increasing M1 markers while promoting the expression of M2 markers in the hippocampus.[9][10][11] This shift results in a decreased production of pro-inflammatory cytokines and an increase in anti-inflammatory factors, thereby alleviating neuroinflammation and protecting against neuronal damage.[9][10][12]

Caption: EPA-EE shifts microglia from a pro-inflammatory M1 to an anti-inflammatory M2 state.

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated by cellular insults, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[13] EPA has been shown to suppress the activation of the NLRP3 inflammasome in response to stimuli like acute cerebral infarction.[13] This inhibitory action is mediated, at least in part, through G protein-coupled receptors GPR40 and GPR120, which are recognized as receptors for free fatty acids.[13] By blocking this pathway, EPA prevents caspase-1 activation and subsequent cytokine release, thereby reducing acute inflammatory responses.[13][14]

Caption: EPA-EE inhibits NLRP3 inflammasome activation via GPR120/40 receptors.

Quantitative Data from Preclinical and Clinical Investigations

The anti-inflammatory effects of EPA-EE have been quantified in a range of studies. The following tables summarize key findings.

Table 1: Summary of In Vitro Quantitative Data

| Cell Type | Inflammatory Stimulus | EPA-EE Concentration | Outcome Measure | Result | Citation |

| Human Brain Microvascular Endothelial Cells (HBECs) | IL-6 (12 ng/ml) | 40 µM | sICAM-1 Release | ↓ 43% vs. IL-6 alone | [5][15] |

| Human Brain Microvascular Endothelial Cells (HBECs) | IL-6 (12 ng/ml) | 40 µM | TNF-α Release | ↓ 52% vs. IL-6 alone | [5][15] |

| BV2 Microglial Cells | LPS + Nigericin | 50 µM | Caspase-1 Activation | ↓ ~50% vs. stimulus alone | [14] |

| Primary Microglia | LPS (2.5 ng/mL) | 5-80 µM | Nitric Oxide (NO) Production | Dose-dependent decrease | [16] |

| Primary Microglia | LPS (2.5 ng/mL) | 5-80 µM | TNF-α Production | Dose-dependent decrease | [16] |

Table 2: Summary of In Vivo and Clinical Quantitative Data

| Study Model | Intervention | Duration | Key Biomarker | Result | Citation |

| Hypertriglyceridemia Patients (MARINE Study) | Icosapent Ethyl (4 g/day ) | 12 weeks | hsCRP | ↓ 36% vs. Placebo | [6] |

| Hypertriglyceridemia Patients (MARINE Study) | Icosapent Ethyl (4 g/day ) | 12 weeks | Lp-PLA₂ | ↓ 14% vs. Placebo | [6] |

| Hypertriglyceridemia Patients (ANCHOR Study) | Icosapent Ethyl (4 g/day ) | 12 weeks | hsCRP | ↓ 22% vs. Placebo | [6] |

| Hypertriglyceridemia Patients (ANCHOR Study) | Icosapent Ethyl (4 g/day ) | 12 weeks | Lp-PLA₂ | ↓ 19% vs. Placebo | [6] |

| Hypertriglyceridemia Patients (ANCHOR Study) | Icosapent Ethyl (4 g/day ) | 12 weeks | Oxidized LDL | ↓ 13% vs. Placebo | [6] |

| MPTP-P Mouse Model of Parkinson's Disease | 0.8% E-EPA Diet | Pre-treatment | Striatal Pro-inflammatory Cytokines | Suppressed production | [17] |

| Aβ-injected C57BL/6 Mice | EPA-supplemented diet | 42 days | M1 Microglial Markers | Reversed Aβ-induced increase | [9][10] |

| Aβ-injected C57BL/6 Mice | EPA-supplemented diet | 42 days | Pro-inflammatory Cytokine mRNA | Normalized Aβ-induced upregulation | [9][10] |

Experimental Protocols and Methodologies

Investigating the effects of EPA-EE on neuroinflammation involves a variety of established in vitro and in vivo models and analytical techniques.

In Vitro Models of Neuroinflammation

-

Cell Culture:

-

Microglia: Primary microglia isolated from neonatal mouse or rat brains, or immortalized cell lines like BV-2, are commonly used.[13][16] Cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-